![molecular formula C12H11Cl2N3O2 B13762037 1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid CAS No. 1111881-87-8](/img/structure/B13762037.png)
1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichloro-benzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dichloro-benzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the base-catalyzed cyclocondensation of aryl azides with ethyl acetoacetate . This reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or acetonitrile. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
1-(3,4-Dichloro-benzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the triazole ring. These reactions are often facilitated by the presence of a catalyst or under basic conditions.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichloro-benzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: In organic synthesis, this compound serves as a building block for the development of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its pharmacological potential, this compound is investigated for its therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichloro-benzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dichloro-benzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1,2,4-Triazole-3-carboxylic acid: This compound has a similar triazole ring structure but differs in the position of the nitrogen atoms and functional groups.
1-benzyl-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid: This derivative has a benzyl group instead of the dichlorobenzyl group, leading to different chemical and biological properties.
The uniqueness of 1-(3,4-Dichloro-benzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.
Eigenschaften
CAS-Nummer |
1111881-87-8 |
|---|---|
Molekularformel |
C12H11Cl2N3O2 |
Molekulargewicht |
300.14 g/mol |
IUPAC-Name |
1-[(3,4-dichlorophenyl)methyl]-5-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-2-10-11(12(18)19)15-16-17(10)6-7-3-4-8(13)9(14)5-7/h3-5H,2,6H2,1H3,(H,18,19) |
InChI-Schlüssel |
AZCGWSSSYUPQNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=NN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13761967.png)

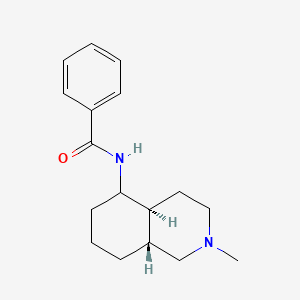
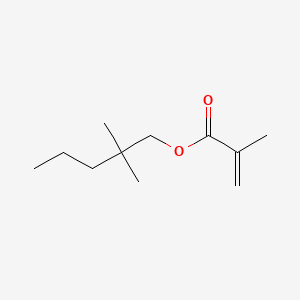
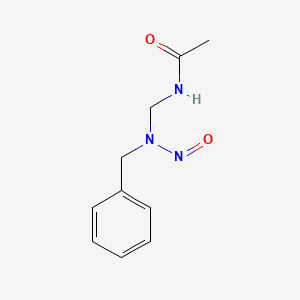
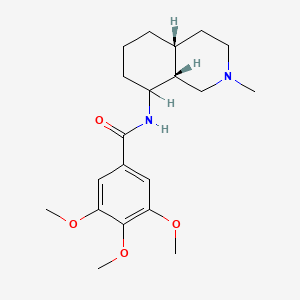

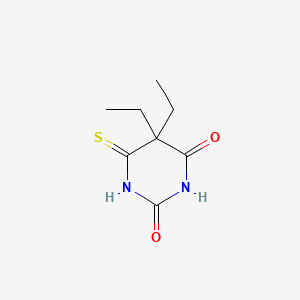
![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)



